Comparative Water Solubility: A Key Driver of Flavor Release and Formulation in Aqueous Systems
Phenethyl 2-furoate exhibits extremely low water solubility compared to simpler furoate and acetate ester analogs. This low solubility is a critical parameter for its intended performance in aqueous food and beverage applications, influencing flavor release, perception, and emulsion stability. Specifically, phenethyl 2-furoate has a predicted water solubility of 0.065 g/L (logS -3.5) [1]. This is significantly lower than ethyl 2-furoate, which has a predicted water solubility of 13.2 g/L [2], and phenethyl acetate, which has a reported water solubility of 0.711 g/L [3]. The approximately 200-fold difference between phenethyl 2-furoate and ethyl 2-furoate, and the 11-fold difference compared to phenethyl acetate, indicates a much stronger tendency to partition into the lipid phase or oil droplets. This translates to a slower, more controlled release of the honey-rose aroma in aqueous matrices and a greater need for appropriate emulsification strategies.
| Evidence Dimension | Water Solubility |
|---|---|
| Target Compound Data | 0.065 g/L (predicted, ALOGPS) |
| Comparator Or Baseline | Ethyl 2-furoate: 13.2 g/L (predicted, ALOGPS); Phenethyl acetate: 0.711 g/L (reported, EPI Suite) |
| Quantified Difference | Phenethyl 2-furoate is ~200x less soluble than ethyl 2-furoate and ~11x less soluble than phenethyl acetate. |
| Conditions | Predicted values from computational models (ALOGPS, EPI Suite) at 25°C. |
Why This Matters
Lower water solubility directly correlates with different flavor release kinetics and a higher requirement for emulsifiers, which are critical considerations for product development and cost in the food and beverage industry.
- [1] FooDB. (2015). Showing Compound 2-Phenylethyl 2-furancarboxylate (FDB016853). View Source
- [2] FooDB. (2011). Showing Compound Ethyl 2-furoate (FDB029783). View Source
- [3] RIFM. (2022). RIFM fragrance ingredient safety assessment, phenethyl acetate, CAS Registry Number 103-45-7. ScienceDirect. View Source
